molecular formula C22H27ClN2O2S B11445157 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine

Cat. No.: B11445157
M. Wt: 419.0 g/mol
InChI Key: QQPDMRWVSTXYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine to form piperazine.

    Introduction of the 3-chlorophenyl group: This step involves the nucleophilic substitution reaction of piperazine with 3-chlorobenzyl chloride.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-cyclohexylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for various conditions, including neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives can act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl group and cyclohexylphenyl moiety.

    4-[(4-Cyclohexylphenyl)sulfonyl]piperazine: Lacks the 3-chlorophenyl group.

    1-(4-Methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 4-cyclohexylphenylsulfonyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H27ClN2O2S

Molecular Weight

419.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H27ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h4,7-12,17-18H,1-3,5-6,13-16H2

InChI Key

QQPDMRWVSTXYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.